4'-Aminobiphenyl-4-sulfonate
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Overview
Description
4’-Aminobiphenyl-4-sulfonate is an organic compound that belongs to the class of sulfonated aromatic amines It is characterized by the presence of an amino group (-NH2) and a sulfonate group (-SO3H) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-4-sulfonate typically involves the sulfonation of 4’-Aminobiphenyl. One common method is the reaction of 4’-Aminobiphenyl with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then neutralized with a base such as sodium hydroxide to obtain the sulfonate salt.
Industrial Production Methods: In industrial settings, the production of 4’-Aminobiphenyl-4-sulfonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4’-Aminobiphenyl-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid or sulfide derivatives.
Substitution: Formation of nitrated or halogenated biphenyl derivatives
Scientific Research Applications
4’-Aminobiphenyl-4-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4’-Aminobiphenyl-4-sulfonate involves its interaction with cellular components, leading to various biochemical effects. The amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can lead to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the sulfonate group, making it less soluble in water.
4-Aminophenyl sulfone: Contains a sulfone group instead of a sulfonate group, leading to different chemical reactivity.
4,4’-Diaminodiphenyl sulfone: Contains two amino groups and a sulfone group, used in different industrial applications
Uniqueness: 4’-Aminobiphenyl-4-sulfonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical properties and reactivity. Its solubility in water and ability to participate in a wide range of chemical reactions make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10NO3S- |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)/p-1 |
InChI Key |
XTRBDVMERAIUOB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])N |
Origin of Product |
United States |
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